N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is a member of piperazines.
Scientific Research Applications
Potential Pesticide Applications
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, have been characterized through X-ray powder diffraction. These compounds are recognized for their potential as pesticides. The study provides experimental data on peak positions, peak intensities, d values, Miller indices, and unit-cell parameters, contributing to the understanding of these organic compounds' structural properties (Olszewska, Tarasiuk, & Pikus, 2011).
Anticancer and Antimicrobial Activities
Research has been conducted on a series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which were synthesized starting from commercially available phthalic anhydride. These compounds were tested for their inhibitory activity against the HCT 116 cancer cell line and also screened for their antimicrobial activities. Among the compounds, some showed promising activity with IC50 values of 70 to 90 µg mL-1, marking them as active compounds (Kumar et al., 2019).
Comparative Metabolism in Liver Microsomes
Studies have focused on the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Compounds like acetochlor, alachlor, butachlor, and metolachlor are pre-emergent herbicides used in agricultural crop production. The research details the metabolism process of these compounds, their conversion into intermediate metabolites, and the subsequent production of bioactivated products. It's noteworthy that the cytochrome P450 isoforms responsible for human metabolism of these herbicides are CYP3A4 and CYP2B6 (Coleman et al., 2000).
Properties
Molecular Formula |
C20H21ClF3N3O2 |
---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H21ClF3N3O2/c1-29-18-5-3-2-4-17(18)27-10-8-26(9-11-27)13-19(28)25-14-6-7-16(21)15(12-14)20(22,23)24/h2-7,12H,8-11,13H2,1H3,(H,25,28) |
InChI Key |
BJGSHJCBKOQDNT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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